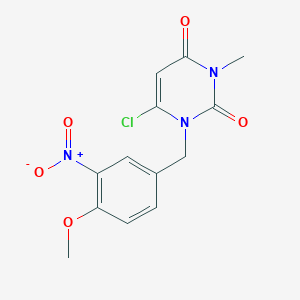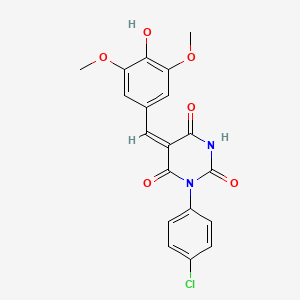![molecular formula C24H19N3O6 B11654894 (4Z)-4-({2-[2-(4-Nitrophenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione](/img/structure/B11654894.png)
(4Z)-4-({2-[2-(4-Nitrophenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“NPEP” は、魅力的な構造を持つ複雑な有機化合物です。詳しく見てみましょう。
- 4Z は、二重結合の幾何学的配置を示しています。
- ニトロフェノキシ 基(NO₂-C₆H₄-O-)は、ピラゾリジン環に結合しています。
- フェニル 基(C₆H₅-)も、分子の一部です。
2. 合成方法
合成ルート::縮合反応:
工業生産:
準備方法
Synthetic Routes::
Condensation Reaction:
Industrial Production:
化学反応の分析
NPEPは、さまざまな化学反応に関与しています。
酸化: 対応するケトンを形成する酸化を受けます。
還元: ニトロ基の還元により、対応するアミンが生成されます。
置換: フェニル基は、他の官能基で置換できます。
一般的な試薬: 水素化ホウ素ナトリウム(NaBH₄)、過酸化水素(H₂O₂)、ルイス酸。
主な生成物: ニトロフェニルピラゾリジン誘導体とそのアナログ。
4. 科学研究の応用
NPEPは、以下のような分野で応用されています。
医学: その独自の構造により、潜在的な抗炎症剤として調査されています。
ケミカルバイオロジー: 酵素阻害剤を設計するための足場として使用されています。
産業: 特殊化学品の合成に使用されています。
科学的研究の応用
NPEP finds applications in:
Medicine: Investigated as a potential anti-inflammatory agent due to its unique structure.
Chemical Biology: Used as a scaffold for designing enzyme inhibitors.
Industry: Employed in the synthesis of specialty chemicals.
作用機序
- NPEPの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。
- 炎症、酸化ストレス、または細胞シグナル伝達に関連する細胞経路を調節します。
6. 類似化合物の比較
類似化合物: ヒダントインやバルビツール酸誘導体などの他のピラゾリジン誘導体。
ユニークさ: NPEPのニトロフェニル基、メチリデン部分、ピラゾリジン環の組み合わせは、それを際立たせています。
類似化合物との比較
Similar Compounds: Other pyrazolidine derivatives, such as hydantoin and barbituric acid derivatives.
Uniqueness: NPEP’s combination of a nitrophenyl group, methylidene moiety, and pyrazolidine ring sets it apart.
特性
分子式 |
C24H19N3O6 |
|---|---|
分子量 |
445.4 g/mol |
IUPAC名 |
(4Z)-4-[[2-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C24H19N3O6/c28-23-21(24(29)26(25-23)18-7-2-1-3-8-18)16-17-6-4-5-9-22(17)33-15-14-32-20-12-10-19(11-13-20)27(30)31/h1-13,16H,14-15H2,(H,25,28)/b21-16- |
InChIキー |
UOEUIVIUCKWHBI-PGMHBOJBSA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3OCCOC4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N2 |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCCOC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[3-(3,4-Dimethoxy-benzoyl)-thioureido]-N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide](/img/structure/B11654825.png)

![2,2,6,6-Tetramethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11654851.png)
![N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-3-chloro-4-nitrobenzamide](/img/structure/B11654853.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(5-chloro-2-hydroxyphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11654861.png)
![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide](/img/structure/B11654867.png)
![(6Z)-2-ethyl-5-imino-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654870.png)
![5-(1-{[5-(diethylamino)pentan-2-yl]amino}propylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11654871.png)
![(6Z)-6-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654881.png)
![Methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11654896.png)
![2-Tert-butyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B11654898.png)
![2-[(3-Nitrophenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B11654909.png)
